molecular formula C34H41N3O4S2 B12050419 11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

Cat. No.: B12050419
M. Wt: 619.8 g/mol
InChI Key: STDGAYCAMRMQKC-KRUMMXJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a complex organic compound that features a thiazolidinone core, a pyrazole ring, and a long aliphatic chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of phenylhydrazine with an appropriate diketone.

    Thiazolidinone Core Formation: The thiazolidinone core is typically formed by the reaction of a thiourea derivative with a carbonyl compound.

    Coupling Reactions: The pyrazole and thiazolidinone moieties are then coupled together using a suitable aldehyde under basic conditions to form the final product.

Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can undergo various chemical reactions:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Scientific Research Applications

11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar compounds to 11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid include:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C34H41N3O4S2

Molecular Weight

619.8 g/mol

IUPAC Name

11-[(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C34H41N3O4S2/c1-2-3-23-41-29-20-18-26(19-21-29)32-27(25-37(35-32)28-15-11-10-12-16-28)24-30-33(40)36(34(42)43-30)22-14-9-7-5-4-6-8-13-17-31(38)39/h10-12,15-16,18-21,24-25H,2-9,13-14,17,22-23H2,1H3,(H,38,39)/b30-24-

InChI Key

STDGAYCAMRMQKC-KRUMMXJUSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.